2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-3-13-18-19-14-7-8-16(20-21(13)14)24-10-15(22)17-11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXUZTUVGCKWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate to form the triazolopyridazine coreThe final step involves the acylation of the intermediate with 3-(methylsulfanyl)phenylacetic acid under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazolopyridazine core or the acetamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Provides pharmacological activity |
| Pyridazine Moiety | Enhances structural diversity |
| Sulfanyl Group | Reactive site for chemical modifications |
| Acetamide Functional Group | Known for hydrolysis reactions |
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been reported to act as selective c-Met inhibitors, demonstrating potent inhibition of cancer cell proliferation. One notable compound in this class showed an IC50 value of 0.005 µM against c-Met kinases, indicating strong potential for cancer treatment .
Antiviral Properties
Emerging research suggests that certain derivatives may also possess antiviral activity. For example, triazole derivatives have been explored for their efficacy against viruses such as SARS-CoV-2. The structural features of these compounds contribute to their ability to inhibit viral replication and offer a promising avenue for therapeutic development against viral infections .
Bromodomain Inhibition
Bromodomains are important targets in cancer therapy due to their role in regulating gene expression. Compounds containing the triazolo-pyridazine structure have been proposed as bromodomain inhibitors with micromolar IC50 values. These inhibitors could potentially modulate epigenetic processes involved in cancer progression and other diseases .
Synthesis and Derivatives
The synthesis of 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include cyclization reactions and nucleophilic substitutions that leverage the unique functional groups present in the molecule. The ability to modify substituents at various positions allows for the exploration of structure-activity relationships (SAR) that can optimize biological activity .
Table 2: Synthetic Pathways
| Step | Reaction Type |
|---|---|
| Step 1 | Cyclization of triazole with pyridazine |
| Step 2 | Nucleophilic substitution on sulfanyl group |
| Step 3 | Hydrolysis of acetamide moiety |
Case Study 1: Anticancer Activity Assessment
In a study assessing the cytotoxic effects of various triazolo-pyridazine derivatives on breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), one derivative demonstrated an IC50 value ranging from 27.7 to 39.2 µM against cancerous cells while showing low toxicity on normal cells (NIH-3T3) with an IC50 value greater than 100 µM. This highlights the potential therapeutic index of such compounds in cancer treatment .
Case Study 2: Antiviral Efficacy
Research conducted on triazole derivatives indicated promising results against viral pathogens. A specific derivative was found to inhibit viral replication effectively in vitro, presenting an opportunity for further development as antiviral agents targeting emerging viral threats like SARS-CoV-2 .
Mechanism of Action
The mechanism of action of 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets in cells. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy () and methylsulfanyl (target compound) substituents improve solubility and binding, whereas fluorophenyl () or chlorophenyl () groups may enhance metabolic stability .
- Heteroaromatic Additions : Pyridinyl substituents () facilitate interactions with enzymatic active sites via π-π stacking or metal coordination .
Pharmacological Activity Comparison
- Target Compound : Predicted to inhibit enzymes via triazolopyridazine core interactions, with methylsulfanyl enhancing membrane permeability .
- N-(4-fluorophenyl)methyl Analog () : Shows efficacy in kinase inhibition assays due to fluorine’s electronegativity .
- 2-(1,2-benzoxazol-3-yl) Derivative () : Benzoxazole moiety confers anticancer activity via topoisomerase inhibition .
- Lin-28-Targeting Compound () : A structurally related triazolopyridazine disrupts Lin-28/let-7 interaction, reducing cancer stem cell viability .
Mechanistic Insights : Sulfanyl and acetamide groups are critical for target binding, while aromatic substituents (e.g., pyridinyl, phenyl) dictate selectivity .
Biological Activity
The compound 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article summarizes its biological activity based on current research findings, including case studies and data tables.
Structural Characteristics
This compound features a triazole-pyridazine core connected to a sulfanyl group and an acetamide moiety. The unique arrangement of these functional groups is believed to enhance its pharmacological properties. The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| Triazole | Triazole |
| Pyridazine | Pyridazine |
| Sulfanyl | R-SH (where R is an organic group) |
Pharmacological Profile
The biological activity of triazole derivatives has been extensively studied, revealing a spectrum of pharmacological effects:
- Antimicrobial Activity : Compounds containing the triazole ring have demonstrated significant antibacterial and antifungal properties. For instance, derivatives with triazole structures have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from to .
- Anticancer Potential : Recent studies have indicated that triazolo-pyridazine derivatives can act as bromodomain inhibitors, which are crucial in cancer cell proliferation. In vitro assays have shown that certain derivatives exhibit micromolar IC50 values against specific cancer cell lines, suggesting their potential as therapeutic agents in oncology .
- Anti-inflammatory Effects : The compound's structure may also confer anti-inflammatory properties, common among triazole derivatives. Research indicates that these compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various triazolo-pyridazine derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated that compounds similar to 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide exhibited enhanced antibacterial activity compared to standard antibiotics like ampicillin.
Case Study 2: Anticancer Activity
In a separate investigation focusing on bromodomain inhibition, several derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The study found that specific modifications to the triazole and pyridazine components significantly improved the inhibitory potency against BRD4, a target in various cancers.
Research Findings Summary
The following table summarizes key findings related to the biological activities of the compound:
Q & A
Q. What are the key steps and optimized reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions starting with the preparation of triazolo-pyridazine intermediates, followed by sulfanyl group coupling and acetamide functionalization. Critical parameters include:
- Temperature : 60–80°C for cyclization steps to minimize side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Sodium hydride or potassium carbonate facilitates deprotonation and nucleophilic substitution . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for structural validation?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the triazolo-pyridazine core and sulfanyl-acetamide linkage .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and dihedral strains in the heterocyclic system (e.g., triazolo-pyridazine planarity) .
Q. What preliminary biological assays are recommended to evaluate pharmacological potential?
- In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Target engagement : Surface plasmon resonance (SPR) quantifies binding affinity to suspected targets (e.g., EGFR, PDGFR) .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be reconciled?
Discrepancies in IC50 or efficacy may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound purity : Verify via HPLC and orthogonal characterization (e.g., elemental analysis) .
- Metabolic interference : Use liver microsome assays to identify metabolite interference . Cross-validate findings with in silico docking to confirm target specificity .
Q. What strategies improve metabolic stability while retaining activity?
- Structural modifications : Replace labile groups (e.g., methylsulfanyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
- Stability assays : Conduct pH-dependent degradation studies (pH 1–10) and monitor via LC-MS .
Q. How can computational modeling predict off-target interactions?
- Molecular docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB) for potential off-targets .
- MD simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes .
- Pharmacophore mapping : Identify critical interaction motifs (e.g., hydrogen bond donors/acceptors) using Schrödinger .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to statistically optimize solvent ratios and catalyst loading .
- Data Contradiction Analysis : Apply Bland-Altman plots to compare inter-study variability in biological assays .
- Computational Validation : Cross-check docking results with free-energy perturbation (FEP) calculations for binding affinity accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
